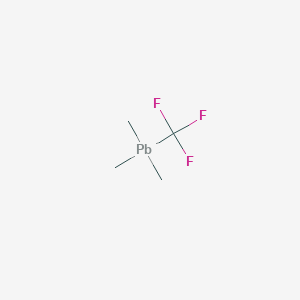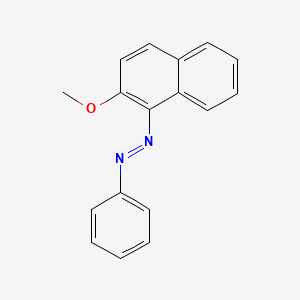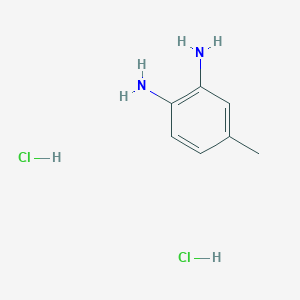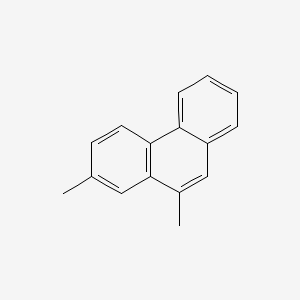![molecular formula C18H28 B14752668 pentacyclo[9.7.0.02,10.03,8.013,18]octadecane CAS No. 252-36-8](/img/structure/B14752668.png)
pentacyclo[9.7.0.02,10.03,8.013,18]octadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane is a polycyclic hydrocarbon with a unique cage-like structure. This compound is part of a class of molecules known for their high density, moderate strain energy, and great stability due to their polycyclic frameworks. These properties make them of significant interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of pentacyclo[9.7.0.02,10.03,8.013,18]octadecane typically involves complex organic reactions. One common method includes the Diels-Alder reaction followed by intramolecular cyclization. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the desired polycyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of advanced catalysts and solvent-free conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield alcohols or ketones, while reduction can produce alkanes or alkenes .
Applications De Recherche Scientifique
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a molecular probe due to its unique structure.
Medicine: Explored for its potential use in drug delivery systems and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of high-density fuels and advanced materials.
Mécanisme D'action
The mechanism by which pentacyclo[9.7.0.02,10.03,8.013,18]octadecane exerts its effects involves its interaction with various molecular targets and pathways. Its cage-like structure allows it to interact with enzymes and receptors in unique ways, potentially inhibiting or activating specific biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but its stability and reactivity make it a promising candidate for various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentacyclo[5.4.0.02,6.03,10.05,9]undecane: Known for its high density and stability.
Adamantane: Another polycyclic hydrocarbon with a similar cage-like structure.
Cubane: A highly strained polycyclic hydrocarbon with unique properties.
Uniqueness
Pentacyclo[9.7.0.02,10.03,8.013,18]octadecane stands out due to its larger and more complex structure compared to similar compounds. This complexity provides it with unique chemical and physical properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
252-36-8 |
|---|---|
Formule moléculaire |
C18H28 |
Poids moléculaire |
244.4 g/mol |
Nom IUPAC |
pentacyclo[9.7.0.02,10.03,8.013,18]octadecane |
InChI |
InChI=1S/C18H28/c1-3-7-13-11(5-1)9-15-16-10-12-6-2-4-8-14(12)18(16)17(13)15/h11-18H,1-10H2 |
Clé InChI |
NIPCSPCJECKEGG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2C(C1)CC3C2C4C3CC5C4CCCC5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (1S,2S,3R,5S,8S,9R,10R)-10-[(2R,3E,5E,7E)-7-hydroxy-4-methyl-7-(1-methyl-2,4-dioxopyrrolidin-3-ylidene)hepta-3,5-dien-2-yl]-3,5,9-trimethyl-7-oxo-4,11,12-trioxatricyclo[6.3.1.01,5]dodecane-2-carboxylate](/img/structure/B14752585.png)

![Spiro[5.5]undec-2-ene](/img/structure/B14752593.png)







![1b,2,3,4,4a,5-Hexahydropentaleno[1,2-b]oxirene](/img/structure/B14752665.png)
![Bicyclo[2.2.1]heptan-2-one, 3-methyl-](/img/structure/B14752670.png)

![[4-(Trifluoromethyl)phenyl]phosphonous dichloride](/img/structure/B14752684.png)
